Dihydroorotate
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Overview
Description
Dihydroorotate is an organic compound that plays a crucial role in the biosynthesis of pyrimidine nucleotides. It is a key intermediate in the de novo synthesis pathway of pyrimidines, which are essential components of nucleic acids. The compound is characterized by its molecular formula C5H6N2O4 and is known for its involvement in various biochemical processes, particularly in the synthesis of uridine monophosphate.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroorotate can be synthesized through the enzymatic reaction catalyzed by dihydroorotase. This enzyme facilitates the reversible cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate. The reaction typically occurs under physiological conditions, with the presence of zinc ions being crucial for the enzyme’s activity .
Industrial Production Methods: In industrial settings, this compound is often produced through biotechnological processes involving genetically engineered microorganisms. These microorganisms are designed to overexpress dihydroorotase, thereby increasing the yield of this compound. The production process is optimized to maintain the appropriate pH, temperature, and nutrient conditions to maximize enzyme activity and product formation .
Chemical Reactions Analysis
Types of Reactions: Dihydroorotate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One of the most significant reactions is its oxidation to orotate, catalyzed by this compound dehydrogenase. This reaction is a key step in the pyrimidine biosynthesis pathway .
Common Reagents and Conditions:
Oxidation: The oxidation of this compound to orotate requires the presence of this compound dehydrogenase and flavin mononucleotide as a cofactor.
Reduction: Although less common, this compound can be reduced under specific conditions using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Major Products Formed: The primary product formed from the oxidation of this compound is orotate, which subsequently participates in the synthesis of uridine monophosphate .
Scientific Research Applications
Dihydroorotate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study enzyme-catalyzed reactions and the mechanisms of pyrimidine biosynthesis. It serves as a substrate in various biochemical assays to investigate the activity of this compound dehydrogenase and other related enzymes .
Biology: In biological research, this compound is essential for studying cellular metabolism and the regulation of nucleotide synthesis. It is used to explore the metabolic pathways involved in cell proliferation and differentiation .
Medicine: this compound and its derivatives have therapeutic potential in the treatment of various diseases. Inhibitors of this compound dehydrogenase are being developed as potential treatments for cancer, autoimmune diseases, and infectious diseases. These inhibitors work by disrupting pyrimidine biosynthesis, thereby inhibiting the proliferation of rapidly dividing cells .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a precursor for the synthesis of other important compounds. Its role in the biosynthesis of pyrimidines makes it a valuable intermediate in the manufacture of nucleotides and nucleotide analogs .
Mechanism of Action
The mechanism of action of dihydroorotate primarily involves its role as a substrate for this compound dehydrogenase. This enzyme catalyzes the oxidation of this compound to orotate, a critical step in the de novo synthesis of pyrimidines. The reaction involves the transfer of electrons from this compound to flavin mononucleotide, which is then reduced to flavin mononucleotide hydroquinone. The reduced flavin mononucleotide subsequently transfers the electrons to the electron transport chain, facilitating the production of adenosine triphosphate .
Molecular Targets and Pathways: this compound targets this compound dehydrogenase, an enzyme located in the mitochondrial inner membrane. The pathway involves the conversion of this compound to orotate, which is then converted to uridine monophosphate through a series of enzymatic reactions. This pathway is essential for the synthesis of nucleotides required for DNA and RNA synthesis .
Comparison with Similar Compounds
Orotate: The product of dihydroorotate oxidation, involved in the subsequent steps of pyrimidine biosynthesis.
Carbamoyl Aspartate: The precursor to this compound, formed through the condensation of carbamoyl phosphate and aspartate.
Uridine Monophosphate: The end product of the pyrimidine biosynthesis pathway, essential for nucleic acid synthesis.
Uniqueness: this compound’s uniqueness lies in its specific role in the oxidation reaction catalyzed by this compound dehydrogenase. This reaction is a key regulatory step in pyrimidine biosynthesis, making this compound a critical intermediate in the pathway .
Properties
Molecular Formula |
C5H5N2O4- |
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Molecular Weight |
157.10 g/mol |
IUPAC Name |
2,6-dioxo-1,3-diazinane-4-carboxylate |
InChI |
InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/p-1 |
InChI Key |
UFIVEPVSAGBUSI-UHFFFAOYSA-M |
SMILES |
C1C(NC(=O)NC1=O)C(=O)[O-] |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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